molecular formula C19H27N3O4S B6570751 8-(butane-1-sulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-54-2

8-(butane-1-sulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6570751
CAS RN: 1021265-54-2
M. Wt: 393.5 g/mol
InChI Key: FECGXYVZDFWPCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and yield. The analysis could also discuss the efficiency and environmental impact of the synthesis process .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism. The analysis could also discuss the practical applications of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It could also include spectroscopic properties like UV/Vis, IR, and NMR spectra .

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it affects a biological system. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with a cellular process .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It could also discuss appropriate safety precautions for handling and disposal .

properties

IUPAC Name

8-butylsulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-2-3-15-27(25,26)21-13-10-19(11-14-21)17(23)22(18(24)20-19)12-9-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGXYVZDFWPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Butylsulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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